

# Pharmacokinetics and pharmacodynamics of PROTAC SMARCA2 degrader-3

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-3

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# Application Notes and Protocols: ACBI2, a PROTAC SMARCA2 Degrader

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ACBI2, a selective and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. The provided protocols offer detailed methodologies for key experiments to assess the activity of ACBI2.

## Introduction

ACBI2 is a von Hippel-Lindau (VHL) E3 ligase recruiting PROTAC that induces the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex.[3] In cancers with mutations in the paralogous SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.[3][4] ACBI2 offers a pharmacological tool to exploit this dependency.[1][5] These notes are intended to guide researchers in utilizing ACBI2 for preclinical studies.

### **Pharmacokinetics**



ACBI2 has been demonstrated to be orally bioavailable in preclinical species.[1][2][6] The pharmacokinetic properties are summarized in the table below.

Parameter	Species	Dose	Value	Reference
Oral Bioavailability	Mouse	30 mg/kg	22%	[2][6]
Oral Bioavailability	Rat	-	16%	[1]
Administration Route for In Vivo Studies	Mouse	80 mg/kg	Oral (p.o.), once daily	[2]

## **Pharmacodynamics**

ACBI2 is a potent and selective degrader of SMARCA2, demonstrating activity both in vitro and in vivo.

## **In Vitro Activity**

ACBI2 induces rapid and potent degradation of SMARCA2 in various cancer cell lines.[2] It exhibits selectivity for SMARCA2 over its close homolog SMARCA4.[1][6][7]

Parameter	Cell Line	Value	Reference
SMARCA2 DC50	RKO	1 nM	[2][7]
SMARCA4 DC50	RKO	32 nM	[2][7]
Ternary Complex EC50	-	7 nM	[2][8]
SMARCA2 Degradation	A549, NCI-H1568	Rapid and complete	[2]

## **In Vivo Activity**

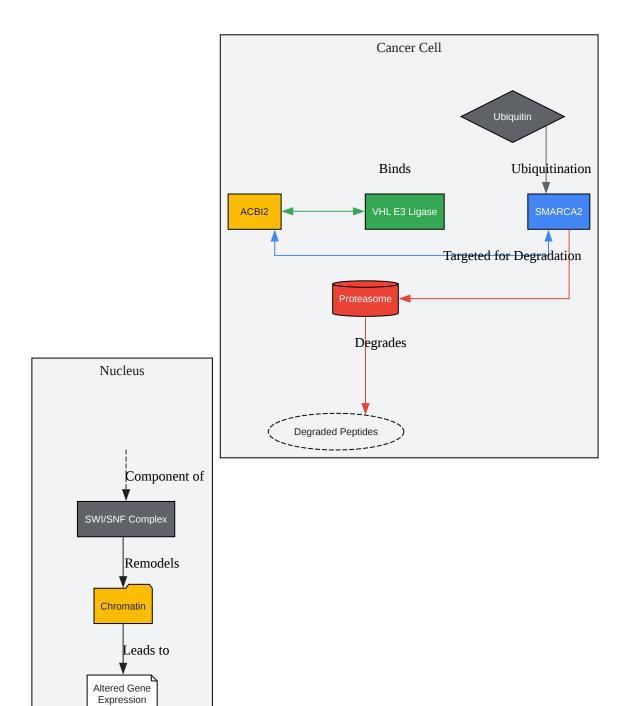


Oral administration of ACBI2 leads to dose-dependent degradation of SMARCA2 in tumor xenografts and results in tumor growth inhibition.[1][2]

Parameter	Animal Model	Dose	Effect	Reference
SMARCA2 Degradation	A549 Xenograft	5-100 mg/kg, p.o.	Dose-dependent degradation	[2]
Tumor Growth	A549 Xenograft	80 mg/kg, p.o., once daily	Significant inhibition	[2]
SMARCA2 Degradation	NCI-H1568 & A549 Xenografts	-	Dose-dependent degradation	[1]

# **Signaling Pathway and Mechanism of Action**





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Caption: Mechanism of action of ACBI2 and its effect on the SMARCA2 signaling pathway.

Results in

Apoptosis / Tumor Growth Inhibition



# Experimental Protocols In Vitro SMARCA2 Degradation Assay (Western Blot)

This protocol describes how to assess the degradation of SMARCA2 in cultured cells following treatment with ACBI2.

#### Materials:

- Cancer cell lines (e.g., RKO, A549, NCI-H1568)
- Cell culture medium and supplements
- ACBI2 (and a negative control, if available)
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system for chemiluminescence detection

#### Procedure:

 Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.



- Compound Treatment: Prepare serial dilutions of ACBI2 in cell culture medium. A typical concentration range is 0.1 nM to 1 μM. Also, prepare a vehicle control (DMSO).
- Remove the old medium from the cells and add the medium containing the different concentrations of ACBI2 or vehicle.
- Incubate the cells for the desired time points (e.g., 4, 8, 18, 24 hours).
- Cell Lysis: After incubation, wash the cells with ice-cold PBS.
- Add 100-200 μL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- · Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer.
   Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- · Western Blotting:
  - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
  - Run the gel to separate the proteins by size.
  - Transfer the proteins to a membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-SMARCA2) overnight at 4°C.
  - Wash the membrane three times with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane (if necessary) and re-probe for SMARCA4 and a loading control (e.g., GAPDH).
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Determine the DC50 value by plotting the percentage of protein remaining against the log of the ACBI2 concentration.



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Caption: Experimental workflow for Western Blot analysis of SMARCA2 degradation.

## In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of ACBI2 in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- SMARCA4-mutant cancer cell line (e.g., A549)
- Matrigel (optional)
- ACBI2



- Vehicle for oral administration
- Calipers for tumor measurement
- Animal balance
- Tools for animal dosing (e.g., oral gavage needles)

#### Procedure:

- Tumor Implantation:
  - Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (if used).
  - Subcutaneously inject the cell suspension into the flank of each mouse.
  - Monitor the mice for tumor growth.
- Study Initiation:
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control and ACBI2 treatment group).
- Dosing:
  - Prepare the ACBI2 formulation at the desired concentration (e.g., for an 80 mg/kg dose).
  - Administer ACBI2 or vehicle to the respective groups via oral gavage once daily.
- Monitoring:
  - Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
  - Observe the general health and behavior of the animals daily.
- Study Termination and Tissue Collection:



- At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice.
- Excise the tumors and measure their final weight.
- A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent Western blot analysis or fixed in formalin for immunohistochemistry to assess SMARCA2 levels.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

### Conclusion

ACBI2 is a valuable tool for investigating the therapeutic potential of targeting the SMARCA2-SMARCA4 synthetic lethal relationship in cancer. The data and protocols provided here serve as a guide for researchers to design and execute experiments to further characterize the activity of this potent and selective SMARCA2 degrader.

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